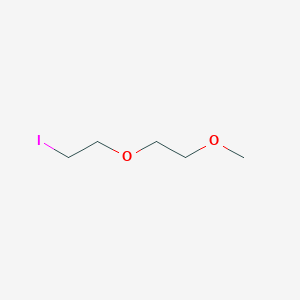

1-Iodo-2-(2-methoxyethoxy)ethane

Description

Background and Significance of Haloethers in Organic Synthesis

Haloethers are a class of organic compounds characterized by an ether linkage and at least one halogen atom substituent. wikipedia.org They serve as versatile building blocks in organic synthesis due to the combined reactivity of the ether and the carbon-halogen bond. The introduction of a halogen atom into an organic molecule can enhance its reactivity, making it a valuable intermediate for further chemical transformations. numberanalytics.com The presence of the ether functional group can influence the molecule's solubility and potential for hydrogen bonding. cymitquimica.com

Haloethers are utilized in a variety of applications, from the synthesis of pharmaceuticals and agrochemicals to their use in materials science. numberanalytics.comontosight.ai For instance, some halogenated ethers are employed as flame retardants in polymers, enhancing thermal stability and fire resistance. wikipedia.org In medicinal chemistry, the incorporation of a haloether moiety can significantly alter a molecule's biological activity. numberanalytics.com

Nomenclature and Fundamental Structural Features of 1-Iodo-2-(2-methoxyethoxy)ethane

The compound with the chemical formula C5H11IO2 is systematically named this compound according to IUPAC nomenclature. chemspider.com Its structure consists of an ethane (B1197151) backbone where one carbon is attached to an iodine atom and the other is linked to a 2-methoxyethoxy group. ontosight.ai

The Chemical Abstracts Service (CAS) has assigned the unique identifier CAS Registry Number 104539-21-1 to this specific compound, ensuring its unambiguous identification in scientific literature and databases. glpbio.comcas.orgspectrumchemical.com

Interactive Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H11IO2 |

| Molecular Weight | 230.04 g/mol glpbio.com |

| IUPAC Name | This compound |

| CAS Registry Number | 104539-21-1 |

| Physical Form | Liquid |

| Storage Temperature | 2-8°C, protected from light and moisture glpbio.com |

Overview of Current Research Landscape and Key Challenges

Current research involving this compound primarily focuses on its application as a reagent and intermediate in organic synthesis. It is often used to introduce the 2-(2-methoxyethoxy)ethyl group into other molecules through nucleophilic substitution reactions, where the iodine atom acts as a good leaving group.

A key area of investigation is its use in the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry. For example, it can be used to create photosensitizers for applications in solar cells and photoelectrochemical devices. biosynth.com

A significant challenge in working with iodoalkanes like this compound is their potential for undergoing further reactions. wikipedia.org The synthesis of this compound itself can be optimized, with methods like the Finkelstein reaction being commonly employed. This reaction involves the treatment of a corresponding chloro- or bromo-alkane with sodium iodide. wikipedia.org

Scope and Objectives of the Comprehensive Research Outline

This article aims to provide a detailed and scientifically accurate overview of this compound. The primary objectives are to:

Detail the fundamental chemical and physical properties of the compound.

Explore the common synthetic routes for its preparation.

Discuss its reactivity, particularly in nucleophilic substitution reactions.

Highlight its applications in various fields of chemical research.

This comprehensive outline will serve as a foundational resource for researchers and students interested in the chemistry and applications of this specific haloether.

Properties

IUPAC Name |

1-(2-iodoethoxy)-2-methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11IO2/c1-7-4-5-8-3-2-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXAGOKSVZAZAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

134141-55-2 | |

| Record name | Polyethylene glycol iodoethyl methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134141-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00577005 | |

| Record name | 1-Iodo-2-(2-methoxyethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00577005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104539-21-1 | |

| Record name | 1-Iodo-2-(2-methoxyethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00577005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodo-2-(2-methoxyethoxy)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies: Advanced Routes to 1 Iodo 2 2 Methoxyethoxy Ethane and Analogues

Precursor Synthesis and Functional Group Interconversion

The efficient synthesis of 1-iodo-2-(2-methoxyethoxy)ethane relies heavily on the preparation of high-quality precursors. Two principal strategies for this are the synthesis of sulfonate esters and the direct halogenation of the corresponding alcohol.

Preparation of Sulfonate Esters (e.g., 2-(2-methoxyethoxy)ethyl 4-methylbenzenesulfonate)

A common and effective method for activating the hydroxyl group of an alcohol for nucleophilic substitution is its conversion to a sulfonate ester. periodicchemistry.com This is because the sulfonate anion is a much better leaving group than the hydroxide (B78521) ion due to the delocalization of its negative charge through resonance. periodicchemistry.com The most frequently used sulfonate esters in organic synthesis are tosylates (p-toluenesulfonates), mesylates (methanesulfonates), and triflates (trifluoromethanesulfonates). periodicchemistry.com

The preparation of 2-(2-methoxyethoxy)ethyl 4-methylbenzenesulfonate, a tosylate ester, is a typical example of this approach. The synthesis involves the reaction of 2-(2-methoxyethoxy)ethanol (B87266) with p-toluenesulfonyl chloride in the presence of a base, such as pyridine (B92270) or sodium hydroxide. chemicalbook.comchempedia.info The base neutralizes the hydrochloric acid generated during the reaction. chempedia.info For instance, reacting tri(ethylene glycol) monomethyl ether with p-toluenesulfonyl chloride in a mixture of tetrahydrofuran (B95107) (THF) and water with sodium hydroxide yields the desired tosylate, 2-(2-(2-methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, in high yield. chemicalbook.com This tosylate serves as an excellent precursor for subsequent nucleophilic substitution reactions to introduce the iodo group. libretexts.orgchemicalbook.com

Table 1: Synthesis of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-Methylbenzenesulfonate

| Reactant 1 | Reactant 2 | Solvent | Base | Product | Yield | Reference |

| Tri(ethylene glycol) monomethyl ether | p-Toluenesulfonyl chloride | THF/Water | Sodium hydroxide | 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | 99% | chemicalbook.com |

Halogenation of Ether Alcohols via Appel-type Reactions

The Appel reaction provides a direct method for converting alcohols to alkyl halides using triphenylphosphine (B44618) and a tetrahalomethane. name-reaction.comwikipedia.orgorganic-chemistry.org This reaction is particularly useful for synthesizing alkyl iodides from alcohols by employing triphenylphosphine and iodine. wikipedia.orgcommonorganicchemistry.com The reaction proceeds via an SN2 mechanism, which typically results in the inversion of stereochemistry at the reaction center. name-reaction.comorganic-chemistry.orgcommonorganicchemistry.com

In the context of synthesizing this compound, the starting material, 2-(2-methoxyethoxy)ethanol, is treated with triphenylphosphine and iodine. youtube.com The reaction is driven by the formation of the strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct. name-reaction.com A general procedure involves adding iodine to a solution of triphenylphosphine, followed by the addition of the alcohol. ias.ac.in The use of a weak base like imidazole (B134444) can be beneficial, especially for acid-sensitive substrates. youtube.com

For the synthesis of the analogous bromo compound, 1-bromo-2-(2-methoxyethoxy)ethane (B10149), a similar approach using phosphorus tribromide (PBr₃) is effective. chemicalbook.com The alcohol, 2-(2-methoxyethoxy)ethanol, is reacted with PBr₃, often in an ice bath initially, and then allowed to warm to room temperature or heated to drive the reaction to completion. chemicalbook.com

Nucleophilic Halogen Exchange Reactions

Once a suitable precursor with a good leaving group is synthesized, the introduction of the iodide is typically achieved through a nucleophilic halogen exchange reaction, most notably the Finkelstein reaction.

Finkelstein Reaction: Iodide Substitution of Halogenated Precursors (e.g., Bromo, Chloro)

The Finkelstein reaction is a classic and highly effective method for preparing alkyl iodides from alkyl chlorides or bromides. iitk.ac.inwikipedia.org It is an SN2 reaction that involves treating the alkyl halide with a solution of sodium iodide in acetone (B3395972). wikipedia.org The success of the reaction is driven by the differential solubility of the halide salts in acetone; sodium iodide is soluble, while sodium chloride and sodium bromide are not. wikipedia.org This precipitation of the insoluble salt shifts the equilibrium towards the formation of the alkyl iodide. wikipedia.org

Therefore, to synthesize this compound, a precursor such as 1-bromo-2-(2-methoxyethoxy)ethane or 1-chloro-2-(2-methoxyethoxy)ethane would be reacted with sodium iodide in acetone. iitk.ac.in The reaction generally proceeds under mild conditions and gives high yields of the desired iodoalkane. iitk.ac.in This method is particularly well-suited for primary halides. wikipedia.org

Stereoselective and Chemoselective Synthesis Approaches

While the synthesis of the achiral this compound does not require stereocontrol, the principles of stereoselective and chemoselective synthesis are crucial when dealing with more complex analogues.

Stereoselective synthesis aims to produce a specific stereoisomer of a product. In the context of ether synthesis, methods have been developed for the stereoselective formation of cyclic and tertiary ethers. nih.govnih.govpitt.edu For instance, palladium-catalyzed intramolecular addition of alcohols to phosphono allylic carbonates can lead to the stereospecific formation of tetrahydrofuran and tetrahydropyran (B127337) rings. nih.gov The stereochemistry of the resulting cyclic ether is determined by the stereochemistry of the starting materials. nih.gov

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule. In the halogenation of polyols, it is often possible to selectively halogenate one hydroxyl group over others. ias.ac.innih.govnih.gov For example, in the iodination of unsymmetrical diols using triphenylphosphine and iodine, the primary alcohol is often selectively iodinated over a secondary alcohol due to lower steric hindrance. ias.ac.in This selectivity is a key consideration when synthesizing complex molecules containing multiple reactive sites.

Scale-Up Considerations and Industrial Synthesis Relevance

The industrial production of this compound and its analogues is critical due to their role as versatile intermediates and building blocks in broader organic synthesis. google.com While numerous laboratory-scale preparations exist, transitioning to large-scale industrial synthesis requires careful consideration of factors such as cost-effectiveness, reaction efficiency, safety, and process control. The most prevalent and industrially relevant method for synthesizing this compound is the Finkelstein reaction, a type of halogen exchange reaction. quora.combyjus.com

The classic Finkelstein reaction involves the conversion of an alkyl chloride or bromide into an alkyl iodide by treating it with a solution of sodium iodide (NaI) in a suitable solvent, typically acetone. byjus.com The success of this Sₙ2 reaction on an industrial scale is driven by Le Châtelier's principle; sodium iodide is soluble in acetone, while the resulting sodium chloride or sodium bromide is not. byjus.com This precipitation of the salt byproduct drives the equilibrium toward the formation of the desired iodoalkane, ensuring a high yield of the product. quora.combyjus.com

For the specific synthesis of this compound, the process typically starts with a more readily available or cost-effective precursor, such as its chloro- or bromo-analogue. The selection of the starting material is a key economic decision in scaling up production.

Precursor Synthesis and Activation

The synthesis of the necessary precursors is a crucial first step. One common laboratory route that has implications for industrial scale-up involves a two-step process starting from 2-(2-methoxyethoxy)ethanol.

Activation of the Hydroxyl Group: The hydroxyl group of the starting alcohol is a poor leaving group. Therefore, it must first be converted into a group that is more easily displaced. This is often achieved by converting the alcohol to a sulfonate ester, such as a tosylate or mesylate. For example, reacting 2-(2-methoxyethoxy)ethanol with p-toluenesulfonyl chloride in the presence of a base like triethylamine (B128534) yields the corresponding tosylate.

Nucleophilic Substitution: The resulting tosylate is then reacted with sodium iodide in a polar aprotic solvent like acetone or dimethylformamide (DMF). iitk.ac.in The iodide ion displaces the tosylate group to form this compound.

An alternative precursor route is the preparation of 1-bromo-2-(2-methoxyethoxy)ethane from 2-(2-methoxyethoxy)ethanol using reagents like carbon tetrabromide and triphenylphosphine in an Appel reaction. This bromo-analogue can then be converted to the final iodo product via the Finkelstein reaction.

Key Parameters for Industrial Scale-Up

When scaling the synthesis of this compound from the laboratory to an industrial setting, several parameters must be optimized to ensure a safe, efficient, and economical process.

| Parameter | Industrial Consideration | Research Findings |

| Solvent | The choice of solvent is critical. Acetone is commonly used because NaI is soluble while NaCl and NaBr are not, which facilitates product formation. byjus.com DMF is another option. iitk.ac.in Solvent recovery and recycling are essential for cost-reduction and environmental compliance on a large scale. | The reaction's success heavily relies on the differential solubility of the sodium halide salts in the chosen solvent. quora.combyjus.com |

| Temperature | Reaction temperature affects the reaction rate. Typical temperatures range from 60–80°C, often at the reflux temperature of the solvent. iitk.ac.in Maintaining precise temperature control in large reactors is vital to prevent side reactions and ensure consistent product quality. | Heating is generally required to achieve a reasonable reaction rate, with many procedures calling for refluxing the reaction mixture for several hours. iitk.ac.in |

| Catalysts | Phase-transfer catalysts, such as Aliquat 336, can be employed to enhance the reaction rate and efficiency, particularly if dealing with multiple phases or poor solubility. The cost, recovery, and reuse of the catalyst are important factors in industrial applications. | The use of a phase-transfer catalyst has been reported to improve the efficiency of the substitution reaction. |

| Reactant Stoichiometry | Using an excess of the iodide salt (e.g., NaI) can help drive the reaction to completion. organic-chemistry.org However, the excess reagent must be recovered or disposed of, adding to the overall process cost. | An excess of the metal halide is generally used in the Finkelstein reaction to shift the equilibrium towards the product. organic-chemistry.org |

| Purification | On a large scale, purification methods must be efficient and scalable. Distillation is a common method for purifying the final iodoalkane product. Other methods include extraction and washing to remove unreacted starting materials and byproducts. | Laboratory procedures often involve purification by rotary evaporation followed by extraction and washing with water. |

Alternative Industrial Routes and Analogues

While the Finkelstein reaction is a workhorse, other methods for preparing iodoalkanes exist and could be considered for industrial synthesis. These include the direct reaction of alcohols with hydroiodic acid or a mixture of an alkali iodide and a strong acid like phosphoric(V) acid. manac-inc.co.jplibretexts.org However, these methods can be harsh and may lead to side reactions like elimination or ether formation, making them less suitable for complex molecules like this compound. manac-inc.co.jpwikipedia.org The hydroiodination of alkenes is another atom-economic approach, but it may require specialized catalysts and high-pressure equipment. google.com

The principles for scaling up the synthesis of this compound are also applicable to its structural analogues. The synthesis of these related compounds often follows similar reaction pathways.

| Analogue Compound | Synthetic Precursor/Method |

| 1-Iodo-2-methoxyethane | Synthesized from 2-methoxyethanol (B45455) via similar activation and substitution steps. achemblock.com |

| 1,2-Bis(2-iodoethoxy)ethane | Prepared from 1,2-bis(2-hydroxyethoxy)ethane, likely through a double Finkelstein reaction on a di-bromo or di-chloro precursor. nih.gov |

| 1-Iodo-2-(2-(2-methoxyethoxy)ethoxy)ethane | Synthesized from 2-(2-(2-methoxyethoxy)ethoxy)ethanol, following a similar tosylation and iodination sequence. sigmaaldrich.com |

Ultimately, the industrial synthesis of this compound relies on a robust and optimized process, with the Finkelstein reaction from a chloro- or bromo-precursor being the most established and scalable route. The economic viability of the large-scale production hinges on the cost of raw materials, energy consumption, process efficiency, and waste management.

Chemical Reactivity and Mechanistic Investigations of 1 Iodo 2 2 Methoxyethoxy Ethane

Nucleophilic Substitution Reactions Involving the C-I Bond

The primary mode of reactivity for 1-iodo-2-(2-methoxyethoxy)ethane involves the nucleophilic substitution at the carbon atom bonded to the iodine. The carbon-iodine (C-I) bond is inherently polar and weak, making the iodine atom an excellent leaving group. This characteristic facilitates the displacement of the iodide ion by a wide array of nucleophiles, rendering the compound a valuable alkylating agent for introducing the 2-(2-methoxyethoxy)ethyl moiety into various molecular scaffolds. These substitution reactions are fundamental to its application in organic synthesis.

Given that the iodine is attached to a primary carbon, nucleophilic substitution on this compound proceeds predominantly through a bimolecular nucleophilic substitution (SN2) mechanism. byjus.com The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (a "backside attack"). chemicalnote.commasterorganicchemistry.com This simultaneous bond-forming and bond-breaking process passes through a high-energy transition state where the central carbon is transiently pentacoordinate before settling into its final tetrahedral geometry with an inverted configuration. masterorganicchemistry.compharmaguideline.com

Rate = k[this compound][Nucleophile]

This bimolecular dependency implies that increasing the concentration of either reactant will proportionally increase the rate of the substitution. pharmaguideline.com Kinetic studies, often performed using techniques like NMR spectroscopy, can monitor the disappearance of reactants or the appearance of products over time to determine the rate constant (k) and confirm the second-order nature of the reaction. researchgate.netacs.org

Interactive Data Table: General SN2 Reaction Rate Law

| Parameter | Description | Role in Rate Law |

| Rate | The speed at which reactants are converted into products. | The dependent variable being measured. |

| k | The rate constant, a proportionality constant specific to the reaction and conditions (e.g., temperature, solvent). | A measure of the intrinsic reactivity of the system. |

| [Substrate] | Concentration of this compound. | First-order dependence; doubling this concentration doubles the rate. |

| [Nucleophile] | Concentration of the attacking nucleophile. | First-order dependence; doubling this concentration doubles the rate. |

The exceptional leaving group ability of iodide is a primary driver of the compound's reactivity, a consequence of the low C-I bond energy and the stability of the I⁻ anion once it has departed. The attached 2-(2-methoxyethoxy)ethyl group, a short polyether chain, exerts a more nuanced influence on the reaction.

One significant effect of the ether chain is the enhancement of the compound's solubility in a variety of polar solvents. This can be advantageous for ensuring a homogeneous reaction medium, which can lead to more consistent and predictable reaction kinetics.

The electrophilic nature of the carbon atom attached to the iodide in this compound allows it to react with a broad spectrum of nucleophiles, enabling the formation of new carbon-heteroatom and carbon-carbon bonds.

Amine Nucleophiles : Amines readily displace the iodide to form substituted ammonium salts or, after deprotonation, the corresponding secondary or tertiary amines. Studies on similar iodoalkanes reacting with cyclic amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used to quantify SN2 reaction rates and activation parameters. researchgate.net

Thiol Nucleophiles : Thiols and their conjugate bases (thiolates) are excellent soft nucleophiles and react efficiently with primary iodides. nih.gov This reaction leads to the formation of thioethers, which are important structural motifs in various chemical and biological contexts.

Carbon Nucleophiles : Carbanions, such as those derived from enolates, organometallic reagents, or stabilized carbanions like those from disulfones, can also serve as effective nucleophiles. The reaction with these species is a powerful method for C-C bond formation, allowing for the extension of carbon chains.

Interactive Data Table: Reactivity with Various Nucleophiles

| Nucleophile Class | Example Nucleophile | Product Type | Significance |

| Amines | 1,4-diazabicyclo[2.2.2]octane (DABCO) | Quaternary Ammonium Salt | Model system for kinetic studies of SN2 reactions. researchgate.net |

| Thiols | Ethanethiol (EtSH) | Thioether | Formation of stable C-S bonds. nih.gov |

| Carbon | Disulfone Anion | Alkylated Disulfone | C-C bond formation for building complex carbon skeletons. |

Electrophilic and Radical Reactivity Profiles

The primary electrophilic character of this compound is centered on the C-I bond, making it susceptible to attack by nucleophiles as detailed above.

Beyond its heterolytic chemistry, the weak C-I bond also allows this compound to participate in radical reactions. The homolytic cleavage of the C-I bond can generate an alkyl radical. This process can be initiated by heat, light, or a radical initiator. A key mechanism in this class is halogen-atom transfer (XAT), where a radical species abstracts the iodine atom to generate the 2-(2-methoxyethoxy)ethyl radical. scispace.comyoutube.com This radical can then engage in various transformations, such as addition to alkenes or alkynes, or cyclization reactions. mdpi.com For instance, α-aminoalkyl radicals, which can be generated electrochemically, have been shown to be effective XAT reagents for activating alkyl iodides. nih.gov Theoretical studies on the reactions of simple alkyl iodides with radical species like the nitrate radical (NO₃•) show that both hydrogen abstraction and iodine displacement can occur, highlighting the diverse potential pathways in radical chemistry. rsc.org

Rearrangement Reactions and Side-Product Formation

Rearrangement reactions are not a prominent feature in the chemistry of this compound under typical nucleophilic substitution conditions due to the primary nature of the substrate, which does not readily form a carbocation that could rearrange.

However, side-product formation is possible, primarily through the competing elimination (E2) pathway. The E2 reaction, like the SN2 reaction, is a single-step process but involves the nucleophile acting as a base to abstract a proton from the carbon adjacent to the leaving group (the β-carbon), leading to the formation of an alkene.

SN2 vs. E2 Competition:

Nucleophile/Base Character : Strong, sterically hindered bases favor the E2 pathway, as they can more easily access a β-proton than the sterically shielded α-carbon. Strong, non-hindered nucleophiles (like I⁻, RS⁻) tend to favor the SN2 reaction.

Temperature : Higher reaction temperatures generally favor elimination over substitution. byjus.com

Therefore, when reacting this compound with strong, bulky bases, the formation of 1-methoxy-2-(vinyloxy)ethane as an elimination side-product is a possibility that must be considered.

Elucidation of Reaction Mechanisms via Advanced Analytical Techniques

The study of reaction mechanisms and kinetics for compounds like this compound relies on a suite of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for mechanistic studies. High-resolution ¹H and ¹³C NMR are used to confirm the structure of starting materials and products. More importantly, NMR can be used to monitor reaction progress in real-time. By taking spectra at various time intervals, the concentrations of reactants and products can be determined, allowing for the calculation of reaction rates and the establishment of the rate law, which is crucial for distinguishing between SN1 and SN2 mechanisms. researchgate.netacs.orgacs.org

Calorimetry : This technique measures the heat flow associated with a chemical reaction (the enthalpy of reaction, ΔH). libretexts.org By using calorimetry, researchers can obtain thermodynamic data about the reaction, such as the heat of reaction. Isothermal titration calorimetry and other methods can provide insights into reaction energetics and have been used to study the reactions of iodoalkanes. researchgate.netscience.gov This information complements kinetic data to provide a more complete picture of the reaction's energy profile.

Applications of 1 Iodo 2 2 Methoxyethoxy Ethane in Advanced Organic Synthesis

Utilization as an Alkylating Agent in Complex Molecule Construction

1-Iodo-2-(2-methoxyethoxy)ethane serves as a potent alkylating agent, a role facilitated by the presence of the highly labile iodide leaving group. In nucleophilic substitution reactions, the iodine atom is readily displaced by a variety of nucleophiles, enabling the introduction of the 2-(2-methoxyethoxy)ethyl group into a wide range of organic molecules. This property is particularly valuable in the construction of complex pharmaceuticals and other intricate organic structures.

The reactivity of this compound in alkylation reactions is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction conditions. For instance, it has been shown to successfully alkylate disulfones with an impressive 82% yield. However, its effectiveness can be limited by steric hindrance when reacting with bulky substrates, such as t-butyl esters. The extended ether chain, while enhancing solubility in polar solvents, can also contribute to this steric hindrance, a key difference when compared to the more compact and reactive 1-iodo-2-methoxyethane.

| Substrate Type | Reactivity with this compound | Reported Yield |

| Disulfones | Successful Alkylation | 82% |

| t-Butyl Esters | Failed Alkylation (due to steric hindrance) | N/A |

Synthesis of Oxygen-Containing Heterocycles and Macrocycles

The bifunctional nature of this compound, possessing both an electrophilic carbon attached to the iodine and nucleophilic oxygen atoms within the ether chain, makes it a valuable precursor for the synthesis of oxygen-containing heterocycles and macrocycles. Intramolecular cyclization reactions, often facilitated by a base, can lead to the formation of various ring structures.

Furthermore, its ability to participate in intermolecular reactions with di- or poly-functional molecules opens pathways to larger macrocyclic structures. These macrocycles, incorporating the flexible and hydrophilic polyether chain, are of interest in areas such as host-guest chemistry and the development of ionophores. The synthesis of such complex structures often involves multi-step sequences where the introduction of the 2-(2-methoxyethoxy)ethyl group is a critical step.

Introduction of Polyether Functionalities into Organic Scaffolds

The 2-(2-methoxyethoxy)ethyl moiety is a short poly(ethylene glycol) (PEG) chain. The incorporation of such polyether functionalities into organic scaffolds can significantly modify the parent molecule's physical and chemical properties. Specifically, it can enhance aqueous solubility, a crucial factor in the development of biologically active compounds.

The process involves the reaction of this compound with a suitable nucleophilic site on the target organic scaffold. This straightforward alkylation reaction provides a reliable method for "PEGylating" molecules, thereby improving their pharmacokinetic profiles or altering their self-assembly properties in solution.

Integration into Specialized Materials and Functional Polymer Design

The unique properties of this compound extend to the field of materials science. It has been identified as a switchable, hydrophobic, and photostable sensitizer (B1316253) for generating photocurrents. biosynth.com This has led to its use in photoelectrochemical applications, including dye-sensitized solar cells and photoelectrochemical water splitting devices. biosynth.com The molecule's structure, featuring a helical arrangement of two benzene (B151609) rings with an ethylene (B1197577) bridge, creates a hydrophobic core that can prevent water adsorption, enabling its function as a switchable photosensitizer. biosynth.com

Furthermore, this compound has been utilized in the creation of crystalline cellulose (B213188) films with photophysical applications. biosynth.com Its ability to be incorporated into polymer backbones or as side chains allows for the design of functional polymers with tailored optical and electronic properties.

Precursor in the Synthesis of Organometallic Complexes (e.g., Ferrocene (B1249389) Derivatives)

In the realm of organometallic chemistry, iodo-functionalized compounds are valuable precursors. While direct examples of this compound in ferrocene synthesis are not prominently detailed, the general reactivity of iodoalkanes in such contexts is well-established. For instance, the synthesis of pentaethynylferrocene derivatives has involved the use of 4-iodotoluene (B166478) in a palladium-catalyzed reaction to form an internal alkyne. researchgate.net

Spectroscopic Characterization and Computational Chemistry of 1 Iodo 2 2 Methoxyethoxy Ethane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for determining the precise arrangement of atoms within a molecule. For 1-Iodo-2-(2-methoxyethoxy)ethane, both proton (¹H) and carbon-13 (¹³C) NMR provide definitive evidence of its structural integrity.

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments within the molecule. The chemical shifts (δ) are influenced by the electronegativity of the neighboring oxygen and iodine atoms. The protons on the carbon adjacent to the highly electronegative iodine atom are expected to be significantly deshielded, thus appearing at a lower field (higher ppm value).

General spectral assignments based on known chemical shift ranges indicate that the protons of the ether groups (-OCH₂-) typically resonate between δ 3.5 and 3.7 ppm. The methyl protons (-OCH₃) are expected to appear as a singlet at approximately δ 3.3 ppm. A more detailed analysis reveals specific shifts for each methylene (B1212753) group, reflecting their unique electronic environments.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₂-I | ~ 3.2 - 3.4 | Triplet |

| -CH₂-O- (adjacent to I-CH₂) | ~ 3.7 - 3.8 | Triplet |

| -O-CH₂-CH₂-O- | ~ 3.6 - 3.7 | Multiplet |

| -O-CH₃ | ~ 3.3 | Singlet |

Note: Predicted values are based on analogous structures and general NMR principles. The exact chemical shifts can vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides a map of the carbon backbone of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The carbon atom bonded to the iodine (C-I) is expected to have a chemical shift significantly upfield compared to carbons bonded to oxygen, due to the heavy atom effect of iodine. The carbons of the ether linkages are typically found in the range of δ 70–75 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C H₂-I | ~ 5 - 10 |

| -C H₂-O- (adjacent to I-CH₂) | ~ 70 - 72 |

| -O-C H₂-C H₂-O- | ~ 70 - 75 |

| -O-C H₃ | ~ 58 - 60 |

Note: Predicted values are based on analogous structures and general NMR principles.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to deduce structural information from the fragmentation pattern of the molecule. For this compound (C₅H₁₁IO₂), the molecular weight is 230.04 g/mol . biosynth.comglpbio.comvulcanchem.com

In electrospray ionization (ESI) mass spectrometry, the compound can be observed as various adducts. The predicted monoisotopic mass is 229.98038 Da. uni.lu Common adducts include the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, and the potassium adduct [M+K]⁺. uni.lu The detection of the molecular ion peak or its adducts confirms the elemental composition of the synthesized compound. For instance, the [M+H]⁺ ion has been reported at an m/z of 215.0 (calculated for C₅H₁₁IO₂), though this value appears to be an outlier compared to the calculated mass. More accurately, predicted values place the [M+H]⁺ ion at m/z 230.98766 and the [M+Na]⁺ ion at m/z 252.96960. uni.lu

The fragmentation pattern in electron ionization (EI) mass spectrometry is characterized by the cleavage of the weakest bonds. The C-I bond is notably weak and its cleavage is a likely fragmentation pathway. docbrown.info Another common fragmentation involves the cleavage of the C-O ether bonds.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion/Adduct | Formula | Predicted m/z |

| [M]⁺ | [C₅H₁₁IO₂]⁺ | 229.980 |

| [M+H]⁺ | [C₅H₁₂IO₂]⁺ | 230.988 |

| [M+Na]⁺ | [C₅H₁₁INaO₂]⁺ | 252.970 |

| [M+K]⁺ | [C₅H₁₁IKO₂]⁺ | 268.944 |

Source: Predicted values from computational tools. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational frequencies of its bonds.

The most prominent features in the IR spectrum include a strong absorption band in the region of 1100–1250 cm⁻¹, which is characteristic of the C-O-C stretching vibrations of the ether linkages. Additionally, a key diagnostic peak for this molecule is the absorption corresponding to the C-I bond stretching, which typically appears in the lower frequency region of 500–600 cm⁻¹. docbrown.info The presence of alkane C-H stretching and bending vibrations will also be observed.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) |

| Alkane | C-H Stretch | ~2850 - 3000 |

| Ether | C-O-C Stretch | ~1100 - 1250 (strong) |

| Iodoalkane | C-I Stretch | ~500 - 600 |

Advanced Computational Chemistry Studies

Computational chemistry provides a theoretical framework to understand the properties and reactivity of molecules at an atomic level, complementing experimental data.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, such as those employing the B3LYP functional with a basis set like 6-311+G(d,p), can be utilized to predict a variety of molecular properties.

These calculations can determine the most stable geometric conformations of the molecule and the energy barriers for rotation around its single bonds. Furthermore, analysis of the calculated bond lengths, bond angles, and electrostatic potential maps can offer valuable insights into the molecule's reactivity. For instance, the electrostatic potential map can highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting how it will interact with other chemical species. The inclusion of a solvation model, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM), allows for the simulation of these properties in different solvent environments.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the conformational dynamics of flexible molecules like this compound. These simulations, by modeling the interactions between atoms over time, reveal the accessible conformations and the transitions between them, governed by the molecule's potential energy surface.

For this compound, MD simulations highlight a complex interplay of steric and electrostatic forces that dictate its three-dimensional structure. The presence of the bulky iodine atom and the flexible methoxyethoxy chain results in a multitude of possible conformers. Key dihedral angles, particularly around the C-C and C-O bonds, are the primary drivers of this conformational diversity.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides the tools to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). These predictions are invaluable for interpreting experimental spectra and confirming molecular structures. Density Functional Theory (DFT) is a widely used method for such predictions due to its balance of accuracy and computational cost.

For this compound, DFT calculations can be employed to predict its ¹H and ¹³C NMR spectra. The predicted chemical shifts are highly sensitive to the molecular geometry. Therefore, accurate predictions often require averaging over a representative ensemble of conformations obtained from molecular dynamics simulations or other conformational search methods.

The validation of these theoretical predictions against experimental data is a critical step. For instance, the calculated ¹H NMR chemical shifts for the different protons in this compound can be compared to a measured spectrum. Discrepancies between the predicted and experimental values can often be rationalized by considering solvent effects or the limitations of the chosen computational model.

A similar approach is taken for vibrational spectroscopy. The calculated vibrational frequencies from DFT can be correlated with the peaks observed in experimental IR and Raman spectra. This correlation aids in the assignment of specific vibrational modes to the observed spectral features, providing a deeper understanding of the molecule's vibrational dynamics.

While a detailed, publicly available experimental and computational spectroscopic analysis specifically for this compound is limited, the methodologies are standard practice in chemical research. The table below illustrates the kind of data that would be generated in such a study, comparing hypothetical predicted and experimental values.

| Parameter | Predicted Value (DFT) | Experimental Value |

| ¹H NMR Chemical Shift (δ, ppm) - CH₂I | 3.3 - 3.5 | Data not available |

| ¹H NMR Chemical Shift (δ, ppm) - OCH₂CH₂I | 3.7 - 3.9 | Data not available |

| ¹H NMR Chemical Shift (δ, ppm) - CH₂OCH₃ | 3.5 - 3.7 | Data not available |

| ¹H NMR Chemical Shift (δ, ppm) - OCH₃ | 3.2 - 3.4 | Data not available |

| ¹³C NMR Chemical Shift (δ, ppm) - CH₂I | 5 - 10 | Data not available |

| ¹³C NMR Chemical Shift (δ, ppm) - OCH₂CH₂I | 70 - 75 | Data not available |

| ¹³C NMR Chemical Shift (δ, ppm) - CH₂OCH₃ | 70 - 75 | Data not available |

| ¹³C NMR Chemical Shift (δ, ppm) - OCH₃ | 58 - 62 | Data not available |

| IR Vibrational Frequency (cm⁻¹) C-I Stretch | 500 - 600 | Data not available |

| IR Vibrational Frequency (cm⁻¹) C-O-C Stretch | 1050 - 1150 | Data not available |

Q & A

Q. What are the established synthetic routes for 1-iodo-2-(2-methoxyethoxy)ethane, and how can reaction conditions be optimized?

this compound (CAS: 104539-21-1) is typically synthesized via nucleophilic substitution or etherification reactions. A common approach involves reacting 2-(2-methoxyethoxy)ethanol with hydroiodic acid (HI) under controlled conditions. For example:

- Step 1 : Activate the hydroxyl group of 2-(2-methoxyethoxy)ethanol using a tosyl or mesyl chloride to form a better leaving group.

- Step 2 : Substitute the activated group with iodide via an SN2 mechanism, using NaI or KI in polar aprotic solvents like acetone or DMF .

- Optimization : Reaction efficiency depends on temperature (60–80°C), solvent polarity, and stoichiometric ratios. Purity can be improved via distillation or column chromatography.

Q. What safety protocols are critical when handling this compound?

This compound requires stringent safety measures due to its potential toxicity and reactivity:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors .

- Storage : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 2–8°C to prevent decomposition .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as halogenated waste .

Advanced Research Questions

Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

The iodine atom serves as an excellent leaving group, enabling participation in Ullmann, Suzuki-Miyaura, or Kumada couplings. Key considerations:

- Electrophilicity : The C–I bond’s low bond dissociation energy (~234 kJ/mol) facilitates oxidative addition with palladium or nickel catalysts .

- Solvent Effects : Polar solvents (e.g., THF, DMF) enhance reaction rates by stabilizing transition states.

- Side Reactions : Competing elimination (e.g., β-hydride elimination) can occur; suppress this by using bulky ligands or lower temperatures .

Q. What computational methods are suitable for modeling the conformational dynamics of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict stable conformers and rotational barriers:

- Parameters : Optimize geometry using the IEFPCM solvation model (solvent = water or ethanol) .

- InChIKey : Reference the compound’s unique identifier (SZCAORBAQHOJQI-UHFFFAOYSA-N) for database comparisons .

- Outputs : Analyze bond lengths, angles, and electrostatic potential maps to predict reactivity .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Design accelerated stability studies:

- pH Stability : Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC or GC-MS at 25°C and 40°C .

- Thermal Analysis : Use Differential Scanning Calorimetry (DSC) to detect exothermic decomposition events above 100°C .

- Kinetics : Apply the Arrhenius equation to extrapolate shelf-life under standard storage conditions .

Methodological Considerations

Q. What spectroscopic techniques are most effective for characterizing this compound?

Q. How can researchers resolve contradictions in reported thermodynamic data for this compound?

Cross-validate using multiple sources:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.